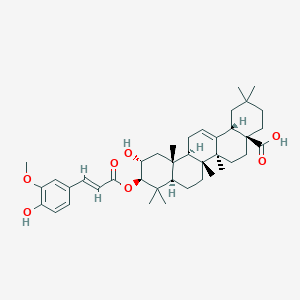

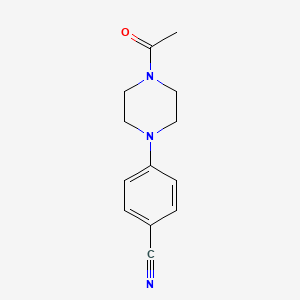

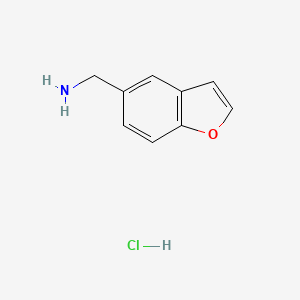

![molecular formula C12H7ClF3NO B3034619 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 197565-66-5](/img/structure/B3034619.png)

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine

Descripción general

Descripción

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, also known as 3-C2-3-TFP, is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound, containing both nitrogen and chlorine atoms, and has a wide range of uses in synthetic chemistry, biochemistry, and other scientific fields. It is used in the synthesis of many other compounds, including drugs and pharmaceuticals, and has been used in a variety of scientific studies and experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, a chemical compound with distinct properties, is utilized in various synthesis reactions due to its unique structure. Liu Guang-shen (2014) analyzed the synthesis reaction principles of a closely related compound, highlighting the importance of the pyridine ring's N atom and the electron-withdrawing group's presence for successful side-chain chlorination. This study suggests that compounds like this compound could be pivotal in synthesizing specific herbicides and pharmaceuticals due to their reactive chloro- and fluoro- groups (Liu Guang-shen, 2014).

Structural Analysis and Applications

Structural analysis of similar compounds has been a focus in research to understand their potential applications. For instance, the crystal structure of fluazinam, a fungicide containing elements of the compound's structure, reveals significant insights into its interaction and stability, offering a basis for developing new fungicides and related compounds with enhanced properties (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

Material Science Applications

In material science, compounds with similar structures have been synthesized for specific applications. For example, a new type of pyridine-containing aromatic diamine monomer was developed for producing fluorinated polyimides with excellent solubility and thermal stability. Such research indicates that this compound could serve as a building block in creating high-performance materials due to its fluorinated phenyl group and reactive sites (Tao Ma, Shujiang Zhang, Yan-feng Li, Fengchun Yang, Chenliang Gong, & J. Zhao, 2010).

Environmental Impact and Degradation

Understanding the environmental impact and degradation pathways of chlorinated aromatic compounds is crucial. Research on chlorinated phenoxy acids, which share structural similarities with this compound, sheds light on their atmospheric chemistry and potential formation of toxic by-products. Such studies are essential for assessing the environmental safety of using such compounds in agricultural and industrial applications (T. Murschell & D. Farmer, 2018).

Safety and Hazards

The safety information for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

The future directions for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .

Biochemical Pathways

It’s worth noting that compounds with a -cf3 group have been associated with the inhibition of the reverse transcriptase enzyme .

Result of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency .

Propiedades

IUPAC Name |

3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQIWDOKUTRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

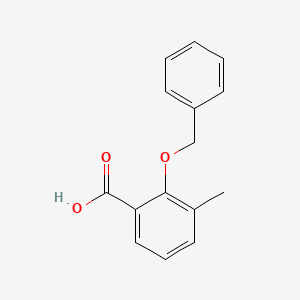

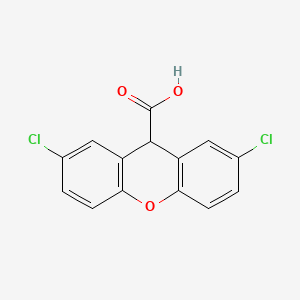

![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)